AMG-837 Calcium Hydrate

Beschreibung

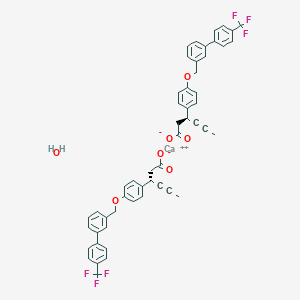

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2/t2*21-;;/m00../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDINKBCSIAWNMP-XYDYARRRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H42CaF6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-837 Calcium Hydrate

Introduction

AMG-837 is a potent, orally bioavailable, and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of AMG-837 Calcium Hydrate, detailing its molecular interactions, downstream signaling cascades, and the key experimental methodologies used to elucidate its pharmacological profile. The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes.

Molecular Target and Physicochemical Properties

AMG-837, with the chemical name (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, was identified through the optimization of a series of β-substituted phenylpropanoic acids.[2][4] The presence of an alkyne group at the β-position and a substituted biaryl group enhances its potency for GPR40.[4] Due to improved physicochemical stability, a crystalline hemicalcium salt dihydrate form was developed for this compound.[5]

Chemical Structure of AMG-837 [4]

A representation of the chemical scaffold and key physicochemical properties of AMG-837 Calcium Hydrate.

Core Mechanism of Action: GPR40/FFAR1 Activation

The primary mechanism of action of AMG-837 is the activation of GPR40, a receptor predominantly expressed on pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1][6] This activation is central to its glucose-lowering effects.

Gαq-Mediated Signaling Cascade

Upon binding to GPR40, AMG-837 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαq.[1][2] This initiates a well-defined downstream signaling pathway:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

This cascade of events ultimately leads to the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2] It is crucial to note that the action of AMG-837 is glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[1]

The canonical Gαq-mediated signaling pathway activated by AMG-837 at the GPR40 receptor.

Potential for Biased Agonism

The concept of "biased agonism" suggests that a ligand can preferentially activate one signaling pathway over another at the same receptor.[7][8][9] For GPR40, in addition to Gαq coupling, signaling through Gαs and the recruitment of β-arrestin have been described for some agonists.[10] While AMG-837 is primarily characterized as a Gαq-biased agonist, the full extent of its potential to engage these other pathways is an area of ongoing investigation. Understanding this potential bias is critical, as it could influence the overall therapeutic profile, including effects on incretin secretion and the potential for receptor desensitization.[8][9]

In Vitro Characterization: A Multi-Assay Approach

A battery of in vitro assays is essential to comprehensively characterize the pharmacological properties of a GPR40 agonist like AMG-837. The following experimental protocols are fundamental to this process.

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon receptor agonism. It provides a proximal readout of receptor activation.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human GPR40.

-

Assay Buffer: Utilize an assay buffer containing HEPES, MgCl2, NaCl, and saponin.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of AMG-837, and GDP.

-

Initiation: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination: Terminate the reaction by rapid filtration through a GF/C filter plate to separate bound from free [35S]GTPγS.

-

Detection: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the EC50 value, which represents the concentration of AMG-837 that produces 50% of the maximal response.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of a downstream second messenger, providing a functional readout of Gαq pathway activation.

Experimental Protocol:

-

Cell Culture: Plate cells expressing GPR40 in a 96-well plate and culture overnight.

-

Labeling: Label the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase). Then, stimulate with varying concentrations of AMG-837.

-

Lysis and Extraction: Lyse the cells and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

-

Quantification: Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.

-

Data Analysis: Calculate the EC50 for IP accumulation.

Intracellular Calcium Flux Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration upon receptor activation.

Experimental Protocol:

-

Cell Preparation: Plate GPR40-expressing cells in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter like aequorin.

-

Compound Addition: Add varying concentrations of AMG-837 to the wells.

-

Detection: Measure the change in fluorescence or luminescence over time using a plate reader equipped for kinetic reads.

-

Data Analysis: Determine the EC50 from the concentration-response curve.

Quantitative Summary of In Vitro Activity

The following table summarizes the reported in vitro potency of AMG-837 across various assays and species.

| Assay | Species | EC50 (nM) | Reference |

| GTPγS Binding | Human | 1.5 | [1] |

| Inositol Phosphate Accumulation | Human | 7.8 | [1] |

| Aequorin Ca2+ Flux | Human | 13.5 | |

| Aequorin Ca2+ Flux | Mouse | 22.6 | |

| Aequorin Ca2+ Flux | Rat | 31.7 |

Physiological Effects: In Vivo Efficacy

The in vitro activity of AMG-837 translates to significant in vivo efficacy in rodent models of normal and impaired glucose metabolism.

Potentiation of Glucose-Stimulated Insulin Secretion

In isolated pancreatic islets from mice, AMG-837 potentiates insulin secretion in a glucose-dependent manner.[11] This effect is abolished in islets from GPR40 knockout mice, confirming the on-target mechanism of action.[11]

Improvement of Glucose Tolerance

Oral administration of AMG-837 in rats leads to a dose-dependent improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT).[4][12] This is characterized by a reduction in plasma glucose excursions and a corresponding increase in glucose-stimulated insulin secretion.[4][12] Notably, AMG-837 does not affect basal glucose levels, reinforcing its glucose-dependent mode of action.[4][12]

Intraperitoneal Glucose Tolerance Test (IPGTT) Workflow

A generalized workflow for assessing the in vivo efficacy of AMG-837 using an IPGTT in rodents.

| Dose of AMG-837 (mg/kg) | Glucose AUC Improvement (%) | Statistical Significance | Reference |

| 0.03 | 3.9 | Not Significant | [12] |

| 0.1 | 14.5 | p < 0.05 | [12] |

| 0.3 | 18.8 | p < 0.01 | [12] |

Effect on Incretin Secretion

GPR40 is also expressed in enteroendocrine L-cells in the gut, which are responsible for secreting glucagon-like peptide-1 (GLP-1).[1][10] Activation of GPR40 in these cells is expected to stimulate GLP-1 release, which in turn can further enhance glucose-dependent insulin secretion and contribute to the overall anti-diabetic effect.[10][13] While studies on the specific effects of AMG-837 on gut hormones were reported to be underway, the broader class of GPR40 agonists is known to promote incretin secretion.[1][10]

Preclinical Safety and Developmental Context

AMG-837 has demonstrated a favorable preclinical pharmacokinetic profile with good oral bioavailability.[2][4] However, the development of GPR40 agonists as a class has been met with challenges, most notably concerns about potential liver toxicity observed with some compounds, such as TAK-875.[2][14] Therefore, a thorough evaluation of the safety profile, particularly with respect to hepatic function, is a critical aspect of the preclinical and clinical development of any new GPR40 agonist.[2][15]

Conclusion

AMG-837 Calcium Hydrate is a potent and selective partial agonist of GPR40/FFAR1 that enhances glucose-stimulated insulin secretion through a well-defined Gαq-mediated signaling pathway. Its glucose-dependent mechanism of action offers a potential therapeutic advantage in the treatment of type 2 diabetes by minimizing the risk of hypoglycemia. The comprehensive in vitro and in vivo characterization of AMG-837 provides a solid foundation for its further investigation and development. Future research focusing on the nuances of its signaling profile, including potential biased agonism and its effects on incretin biology, will further refine our understanding of this promising therapeutic agent.

References

-

Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., & Swaminath, G. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]

-

Shanghai xingMo Biotechnology. (n.d.). AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate). Retrieved from [Link]

-

Reiter, E., Ahn, S., Shukla, A. K., & Lefkowitz, R. J. (2012). Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors. Annual Review of Pharmacology and Toxicology, 52, 179-197. [Link]

-

Sato, M., Horikoshi, Y., & Tsujihata, Y. (2022). Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease. International Journal of Molecular Sciences, 23(4), 2345. [Link]

-

Mancini, A. D., & Poitout, V. (2015). β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry, 290(34), 21159-21171. [Link]

-

Lin, D. C. H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., & Swaminath, G. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]

-

Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., & Swaminath, G. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PMC, 3213145. [Link]

-

Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. [Link]

-

Hamdouchi, C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(23), 10891-10916. [Link]

-

Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]

-

Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. PubMed, 22217876. [Link]

-

Sun, Q., & Hauge, M. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1029229. [Link]

-

Sun, Q., & Hauge, M. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PMC, 9593845. [Link]

-

Hamdouchi, C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications, 10.1021/acs.jmedchem.6b00892. [Link]

-

Sun, H. S., & Saeedi, R. (2015). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. ResearchGate. [Link]

-

Al-barazanji, K. A., et al. (2020). Effects of gypenosides on enteroendocrine L-cell function and GLP-1 secretion. bioRxiv. [Link]

-

Reed, J., et al. (2021). Gut enteroendocrine cell activation using a combination of GPR119 and GPR40 agonists results in synergistic hormone secretion in mice and humans. PubMed, 34857503. [Link]

-

AMSbiopharma. (2023). Preclinical research strategies for drug development. Retrieved from [Link]

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 13. Gut enteroendocrine cell activation using a combination of GPR119 and GPR40 agonists results in synergistic hormone secretion in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to AMG-837 and its Role in Glucose-Stimulated Insulin Secretion (GSIS)

This guide provides a comprehensive technical overview of AMG-837, a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes mellitus (T2DM). This document delves into the core mechanism of action of AMG-837, its profound impact on glucose-stimulated insulin secretion (GSIS), and the established experimental methodologies to evaluate its efficacy.

Introduction: The Rationale for Targeting GPR40 in Type 2 Diabetes

The global prevalence of type 2 diabetes continues to rise, necessitating the development of novel therapeutic strategies with improved efficacy and safety profiles.[1] One promising avenue of research has been the modulation of G-protein coupled receptors (GPCRs) that are activated by free fatty acids (FFAs) and play a crucial role in metabolic homeostasis.[2] Among these, GPR40 has emerged as a key therapeutic target.[2]

GPR40 is highly expressed in pancreatic β-cells and is activated by medium and long-chain FFAs.[2] The activation of GPR40 has been shown to potentiate glucose-dependent insulin secretion, making it an attractive target for the development of drugs that can enhance the body's natural insulin response to glucose without the inherent risk of hypoglycemia associated with some traditional diabetes therapies like sulfonylureas.[3]

AMG-837 was developed as a potent, orally bioavailable GPR40 agonist.[4] It emerged from the optimization of a series of β-substituted phenylpropanoic acids and has demonstrated robust glucose-dependent stimulation of insulin secretion in preclinical rodent models.[4][5] This guide will explore the scientific underpinnings of AMG-837's action and provide practical insights into its experimental evaluation.

The Molecular Mechanism of AMG-837-Mediated GSIS Enhancement

The primary mechanism by which AMG-837 enhances insulin secretion is through the activation of the GPR40 signaling cascade within pancreatic β-cells. This process is strictly glucose-dependent, a key feature that underscores its therapeutic potential.

Upon binding to GPR40, AMG-837 initiates a conformational change in the receptor, leading to the activation of the Gαq subunit of the heterotrimeric G-protein.[3] Activated Gαq, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[6] This initial rise in intracellular Ca2+ is a critical event. The elevated cytosolic Ca2+ concentration, in conjunction with the increased ATP/ADP ratio resulting from glucose metabolism, leads to the closure of ATP-sensitive potassium (KATP) channels. This closure causes depolarization of the β-cell membrane, which subsequently opens voltage-gated calcium channels (VGCCs), allowing an influx of extracellular Ca2+.[3] The significant increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.

The following diagram illustrates the signaling pathway initiated by AMG-837 in pancreatic β-cells.

Caption: AMG-837 signaling pathway in pancreatic β-cells.

Preclinical Efficacy of AMG-837: In Vitro and In Vivo Evidence

The glucose-lowering effects of AMG-837 have been substantiated through a series of rigorous preclinical studies. These investigations have consistently demonstrated its ability to potentiate GSIS in a dose-dependent manner.

In Vitro Potency and Selectivity

AMG-837 is a potent partial agonist of the GPR40 receptor.[5] In vitro assays have confirmed its high affinity and functional activity at the human GPR40 receptor, with an EC50 of 13.5 nM in a Ca2+ flux assay.[5] Importantly, AMG-837 exhibits high selectivity for GPR40 and does not show activity at related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[5]

| Assay Type | Receptor | AMG-837 Potency (EC50) | Reference |

| Ca2+ Flux | Human GPR40 | 13.5 ± 0.8 nM | [5] |

| GTPγS Binding | Human GPR40 | 15.1 ± 1.1 nM | [3] |

| Inositol Phosphate Accumulation | Human GPR40 | 22.0 ± 1.2 nM | [3] |

Table 1: In Vitro Potency of AMG-837 at the Human GPR40 Receptor.

In Vivo Glucose Lowering and Insulin Secretion

The efficacy of AMG-837 in vivo has been demonstrated in both normal and diabetic rodent models.[5] Acute administration of AMG-837 prior to a glucose challenge significantly lowered glucose excursions and increased glucose-stimulated insulin secretion.[5][7] This effect was observed in both euglycemic Sprague-Dawley rats and insulin-resistant Zucker fatty rats.[5]

In a study with Zucker fatty rats, daily oral administration of AMG-837 for 21 days resulted in a sustained improvement in glucose tolerance.[5] Notably, AMG-837 did not affect glucose levels in the absence of a glucose challenge, highlighting its glucose-dependent mechanism of action and a lower risk of hypoglycemia.[3]

| Animal Model | AMG-837 Dose | Effect on Glucose AUC | Effect on Insulin Secretion | Reference |

| Sprague-Dawley Rats | 0.3 mg/kg | 18.8% reduction (p<0.01) | Increased | [3] |

| Zucker Fatty Rats (acute) | 3 mg/kg | Significant reduction | Increased | [3] |

| Zucker Fatty Rats (21 days) | 0.3 mg/kg | 39% reduction (p<0.001) | Increased | [5] |

Table 2: In Vivo Efficacy of AMG-837 in Rodent Models.

Experimental Protocols for Assessing AMG-837's Effect on GSIS

To rigorously evaluate the impact of AMG-837 or other GPR40 agonists on GSIS, a combination of in vitro and in vivo experimental models is essential. The following protocols provide a framework for these assessments.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol details the methodology for measuring insulin secretion from isolated rodent pancreatic islets in response to glucose and AMG-837.

Principle: Isolated pancreatic islets are incubated with varying concentrations of glucose in the presence or absence of the test compound (AMG-837). The amount of insulin secreted into the surrounding buffer is then quantified, typically by ELISA or radioimmunoassay. The GPR40-dependency of the compound's effect can be confirmed by using islets isolated from GPR40 knockout mice.[8]

Step-by-Step Methodology:

-

Islet Isolation:

-

Euthanize the mouse (e.g., C57BL/6 wild-type and GPR40 knockout) by an approved method.

-

Perfuse the pancreas with a collagenase solution via the common bile duct.

-

Digest the pancreas at 37°C to liberate the islets.

-

Purify the islets from the digested tissue using a density gradient (e.g., Ficoll or Histopaque).

-

Handpick the islets under a stereomicroscope to ensure purity.

-

Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics to allow for recovery.

-

-

GSIS Assay:

-

Prepare Krebs-Ringer bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

-

Pre-incubate size-matched groups of islets (e.g., 5-10 islets per well) in KRB buffer with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.

-

Remove the pre-incubation buffer and add fresh KRB buffer containing either low glucose or high glucose, with or without varying concentrations of AMG-837 (or vehicle control, e.g., 0.1% DMSO).

-

Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Collect the supernatant (buffer containing secreted insulin).

-

Lyse the islets to determine their total insulin content for normalization.

-

Measure the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit.

-

-

Data Analysis:

-

Normalize the secreted insulin to the total insulin content of the islets.

-

Compare insulin secretion between different treatment groups (low glucose vs. high glucose, vehicle vs. AMG-837).

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

Caption: Workflow for in vitro GSIS assay.

In Vivo Glucose Tolerance Test (GTT) and Insulin Secretion Measurement

This protocol describes the in vivo assessment of AMG-837's effect on glucose homeostasis and insulin secretion in rodents.

Principle: Animals are administered the test compound (AMG-837) prior to a glucose challenge. Blood glucose levels and plasma insulin concentrations are measured at various time points to assess the compound's impact on glucose disposal and insulin secretion.

Step-by-Step Methodology:

-

Animal Acclimatization and Fasting:

-

Acclimate the animals (e.g., Sprague-Dawley rats or Zucker fatty rats) to handling for several days before the experiment.

-

Fast the animals overnight (e.g., 16 hours) with free access to water.[9]

-

-

Compound Administration:

-

Administer AMG-837 or vehicle control by oral gavage at the desired dose(s).

-

Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed.

-

-

Glucose Challenge and Blood Sampling:

-

Take a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage (for an oral glucose tolerance test, OGTT).

-

Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose immediately using a glucometer.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor for plasma insulin measurement.

-

-

Plasma Insulin Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma at -80°C until analysis.

-

Measure plasma insulin concentrations using a species-specific insulin ELISA kit.

-

-

Data Analysis:

-

Plot the blood glucose and plasma insulin levels over time for each treatment group.

-

Calculate the area under the curve (AUC) for both glucose and insulin.

-

Compare the AUC values between the treatment groups using statistical analysis (e.g., ANOVA).

-

Caption: Workflow for in vivo GTT and insulin measurement.

Concluding Remarks and Future Perspectives

AMG-837 exemplifies the potential of targeting GPR40 for the treatment of type 2 diabetes. Its glucose-dependent mechanism of action offers a significant advantage over existing therapies by minimizing the risk of hypoglycemia. The preclinical data strongly support its efficacy in enhancing GSIS and improving glycemic control.

However, the development of GPR40 agonists has not been without challenges. For instance, the clinical development of another GPR40 agonist, TAK-875, was terminated due to concerns about liver toxicity.[2] While the preclinical profile of AMG-837 was promising, its clinical development was also discontinued.[6] These instances highlight the critical importance of thorough safety and toxicology assessments in the development of this class of compounds.

Future research in this area should focus on developing GPR40 agonists with an improved safety profile, potentially through the design of molecules with different pharmacokinetic and pharmacodynamic properties or by exploring biased agonism at the GPR40 receptor. The detailed experimental protocols provided in this guide serve as a robust framework for the continued investigation and development of novel GPR40-targeted therapies for type 2 diabetes.

References

-

ResearchGate. (n.d.). AMG 837: A potent, orally bioavailable GPR40 agonist. Retrieved from [Link]

-

Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. Retrieved from [Link]

-

Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. Retrieved from [Link]

-

PLOS. (n.d.). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. Retrieved from [Link]

-

MDPI. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Retrieved from [Link]

-

Al-Qahtani, S. M. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design, 22(34), 5239-5245. Retrieved from [Link]

-

Endocrine Abstracts. (n.d.). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Retrieved from [Link]

-

Houze, J. B., Zhu, L., Sun, Y., Akerman, M., Qiu, W., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267–1270. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In Vivo and In Vitro Characterization of Insulin-Producing Cells Obtained From Murine Bone Marrow. Retrieved from [Link]

-

National Institutes of Health. (2022). A protocol for studying glucose homeostasis and islet function in mice. Retrieved from [Link]

-

Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PLOS ONE, 6(11), e27270. Retrieved from [Link]

-

Portland Press. (n.d.). GPR120 protects lipotoxicity-induced pancreatic β-cell dysfunction through regulation of PDX1 expression and inhibition of islet inflammation. Retrieved from [Link]

-

PubMed. (n.d.). GPR120 agonists for the treatment of type 2 diabetes: an updated patent review (2020-present). Retrieved from [Link]

-

UC Davis Mouse Metabolic Phenotyping Center. (2012). UC Davis MMPC-Live Protocol Glucose-stimulated Insulin Secretion (in vivo). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 9. mmpc.org [mmpc.org]

Troubleshooting & Optimization

Navigating the Complexities of GPR40 Agonism: A Technical Guide in Light of the AMG-837 Clinical Trial Discontinuation

This technical support guide is intended for researchers, scientists, and drug development professionals investigating G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The discontinuation of clinical trials for GPR40 agonists, including Amgen's AMG-837, has underscored the challenges in targeting this promising, yet complex, receptor for the treatment of type 2 diabetes. This guide provides a comprehensive resource in a question-and-answer format to address specific issues you may encounter during your experiments, grounded in the scientific principles that have emerged from the development and subsequent discontinuation of these drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why were the clinical trials for the GPR40 agonist AMG-837 discontinued?

While Amgen has not issued a definitive public statement detailing the precise reasons for halting the development of AMG-837, the discontinuation occurred within a landscape of growing concerns over the safety profile of the GPR40 agonist class.[1][2] The most prominent example is the termination of Takeda's fasiglifam (TAK-875) phase 3 trials due to liver safety concerns.[3] It is widely speculated that AMG-837's development was likely ceased due to similar toxicity concerns that have plagued this class of drugs.[2]

Q2: What were the primary safety concerns associated with the GPR40 agonist drug class?

The primary safety issue that has led to the discontinuation of clinical trials for GPR40 agonists, most notably TAK-875, is drug-induced liver injury (DILI).[3][4] The proposed mechanisms for this hepatotoxicity are multifaceted and are thought to involve:

-

Acyl Glucuronidation: Many GPR40 agonists contain a carboxylic acid moiety essential for their activity, which can undergo metabolism to form reactive acyl glucuronide metabolites that can covalently bind to liver proteins, leading to cellular stress and damage.[3][4]

-

Mitochondrial Dysfunction: Inhibition of mitochondrial respiration and the generation of reactive oxygen species (ROS) have been identified as potential contributors to liver injury.[3][4]

-

Inhibition of Hepatobiliary Transporters: Interference with bile acid transport can lead to cholestasis and subsequent liver damage.[3][4]

Beyond liver toxicity, some studies have suggested that certain GPR40 agonists, particularly those with AgoPAM (Positive Allosteric Modulation agonist) properties, may be linked to β-cell damage in preclinical models.[3]

Q3: What is the mechanism of action of GPR40 agonists like AMG-837?

GPR40 is a G protein-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells.[3][5] Its endogenous ligands are medium to long-chain fatty acids.[5] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[5] This glucose-dependent action was a key therapeutic attraction, as it suggested a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[6]

The signaling cascade initiated by GPR40 activation is complex and can involve multiple G protein subtypes:

-

Gαq/11 Pathway: This is considered the canonical pathway for GPR40-mediated insulin secretion. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are crucial for insulin granule exocytosis.

-

Gαs Pathway and Biased Agonism: More recent evidence suggests that GPR40 can also couple to Gαs, leading to the production of cyclic AMP (cAMP), another important second messenger in insulin secretion.[7] The differential activation of Gαq/11 versus Gαs or β-arrestin pathways by different ligands is known as "biased agonism".[8][9] It has been proposed that biased signaling could be exploited to develop GPR40 agonists with improved therapeutic profiles, although this has yet to be clinically validated.[8]

In enteroendocrine L-cells, GPR40 activation stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which further enhances glucose-dependent insulin secretion from β-cells.[3]

Troubleshooting Guides for GPR40 Agonist Experiments

Issue 1: Inconsistent or Low Potency of GPR40 Agonist in In Vitro Assays

Possible Cause 1: High Plasma Protein Binding

Many GPR40 agonists, including AMG-837, are highly lipophilic and exhibit extensive binding to plasma proteins, particularly albumin.[10][11] This can significantly reduce the free concentration of the compound available to interact with the receptor in cell culture media containing serum.

Troubleshooting Steps:

-

Quantify Plasma Protein Binding: Determine the fraction of your compound bound to the specific type and concentration of serum used in your assay.

-

Use Serum-Free or Low-Protein Media: If possible, conduct initial characterization in serum-free media or media supplemented with a low, defined concentration of bovine serum albumin (BSA) or human serum albumin (HSA).

-

Calculate Free Concentration: When reporting EC50 values from experiments with serum, calculate and report the estimated free concentration to allow for more accurate comparisons between compounds and assay conditions. For example, AMG-837's EC50 was found to be approximately 180-fold less potent in the presence of 100% human serum.[10][11]

-

Consider Species Differences: Plasma protein binding can vary between species, which may impact the translation of in vitro potency to in vivo efficacy.

Possible Cause 2: Assay-Dependent Readouts and Biased Agonism

The measured potency of a GPR40 agonist can differ depending on the signaling pathway being assayed (e.g., calcium flux vs. cAMP accumulation vs. β-arrestin recruitment).

Troubleshooting Steps:

-

Employ Multiple Assay Readouts: Characterize your compound using a panel of assays that probe different downstream signaling pathways. This may include:

-

Analyze for Biased Agonism: Compare the relative potencies and efficacies of your compound in each assay to determine if it exhibits bias towards a particular signaling pathway.

Issue 2: Unexpected Cellular Toxicity in Pancreatic β-Cell Lines

Possible Cause 1: On-Target Toxicity

While the goal of GPR40 agonism is to enhance β-cell function, overstimulation or prolonged activation could potentially lead to cellular stress and toxicity.

Troubleshooting Steps:

-

Dose-Response and Time-Course Analysis: Conduct thorough dose-response and time-course experiments to identify the therapeutic window of your compound.

-

Assess Markers of Cellular Stress: Measure markers of endoplasmic reticulum (ER) stress (e.g., CHOP, BiP) and apoptosis (e.g., caspase-3/7 activity, TUNEL staining).

-

Use GPR40 Knockout/Knockdown Cells: To confirm that the observed toxicity is on-target, test your compound in β-cell lines where GPR40 has been genetically knocked out or knocked down.[10][12] The toxic effects should be significantly attenuated or absent in these cells.

Possible Cause 2: Off-Target Effects

Your compound may be interacting with other cellular targets, leading to toxicity.

Troubleshooting Steps:

-

Comprehensive Selectivity Profiling: Screen your compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target activities.

-

Structural Analogs as Controls: Synthesize and test structurally related but inactive analogs of your compound. These should not produce the same toxic effects if the toxicity is mediated by the intended pharmacology.

Experimental Protocols

Protocol 1: In Vitro Assessment of GPR40 Agonist-Induced Insulin Secretion from Isolated Pancreatic Islets

Objective: To determine the glucose-dependent effect of a test compound on insulin secretion from primary pancreatic islets.

Materials:

-

Collagenase P

-

Hank's Balanced Salt Solution (HBSS)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, with low (2.8 mM) and high (16.7 mM) glucose concentrations

-

Test compound stock solution (in DMSO)

-

Insulin ELISA kit

Methodology:

-

Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1 hour in KRBB with 2.8 mM glucose.

-

Treatment: Transfer groups of islets (e.g., 5-10 islets per replicate) to tubes containing KRBB with either low (2.8 mM) or high (16.7 mM) glucose, and varying concentrations of the test compound or vehicle (DMSO).

-

Incubation: Incubate the islets for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Plot insulin secretion as a function of compound concentration at both low and high glucose levels to determine glucose-dependent potency and efficacy.

Visualizations

GPR40 Signaling Pathways

Caption: GPR40 signaling pathways in pancreatic β-cells.

Experimental Workflow for GPR40 Agonist Characterization

Caption: Experimental workflow for GPR40 agonist characterization.

Quantitative Data Summary

| Compound | Parameter | Value | Species | Assay Condition | Reference |

| AMG-837 | EC50 (Aequorin Ca2+ Flux) | 12 nM | Human | 0.01% HSA | [11] |

| EC50 (Aequorin Ca2+ Flux) | 2,140 nM | Human | 100% Human Serum | [11] | |

| Plasma Protein Binding | 98.7% | Human | [10][11] | ||

| EC50 (Insulin Secretion) | 142 nM | Mouse | Isolated Islets | [10] | |

| TAK-875 | HbA1c Reduction | -1.12% | Human | 12-week Phase II study | [13] |

References

-

AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]

-

GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts. [Link]

-

The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. [Link]

-

Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]

-

GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. [Link]

-

AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PMC. [Link]

-

Reality Bites again for Amgen. ApexOnco. [Link]

-

Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PMC. [Link]

-

Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. [Link]

-

AMG 837: a potent, orally bioavailable GPR40 agonist. PubMed. [Link]

-

AMG 837: A potent, orally bioavailable GPR40 agonist. Request PDF. [Link]

-

β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. PMC. [Link]

-

What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

-

Beta-Arrestin 2 Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40. Request PDF. [Link]

-

Biased agonism: An emerging paradigm in GPCR drug discovery. PMC. [Link]

Sources

- 1. Reality Bites again for Amgen | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 2. researchgate.net [researchgate.net]

- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of the GPR40 Agonists AMG-837 and TAK-875 (Fasiglifam) for the Treatment of Type 2 Diabetes

This guide provides a comprehensive comparative analysis of two notable GPR40/FFAR1 agonists, AMG-837 and TAK-875 (fasiglifam), which were once-promising candidates for the treatment of type 2 diabetes mellitus (T2DM). Both compounds showed significant potential in preclinical and early clinical studies by enhancing glucose-stimulated insulin secretion (GSIS). However, their development was ultimately halted due to safety concerns. This document will delve into their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation, offering valuable insights for researchers and professionals in drug development.

Introduction: GPR40/FFAR1 as a Therapeutic Target

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates insulin secretion in a glucose-dependent manner. This glucose dependency presents a significant therapeutic advantage over traditional insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia. The discovery of GPR40 as a key regulator of insulin secretion sparked considerable interest in developing small molecule agonists as a novel therapeutic strategy for T2DM.

Signaling Pathway of GPR40/FFAR1 in Pancreatic β-Cells

Upon binding of an agonist, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.

A Comparative Analysis of AMG-837 and AM-1638: Navigating the Nuances of GPR40 Agonism in Diabetes Research

In the landscape of therapeutic development for type 2 diabetes, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling target.[1] Activation of GPR40 in pancreatic β-cells by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism for glycemic control with a reduced risk of hypoglycemia.[2][3] This guide provides an in-depth comparison of two investigational GPR40 agonists, AMG-837 and AM-1638, highlighting their distinct pharmacological profiles and the implications for their therapeutic potential.

Introduction to GPR40 Agonists: A Tale of Two Activation Modes

AMG-837 and AM-1638, both developed by Amgen, represent two distinct classes of GPR40 agonists: partial and full agonists, respectively.[3][4] This fundamental difference in their interaction with the receptor dictates their downstream signaling and ultimate physiological effects.

-

AMG-837: The Partial Agonist. As a partial agonist, AMG-837 binds to the GPR40 receptor and elicits a submaximal response compared to endogenous ligands or full agonists.[4] Its primary mechanism of action involves the activation of the Gαq protein subunit, leading to an increase in intracellular calcium (Ca²⁺) levels, which in turn augments insulin secretion in the presence of elevated glucose.[5]

-

AM-1638: The Full Agonist. In contrast, AM-1638 is a full agonist, capable of inducing a maximal receptor response.[3] Crucially, AM-1638 exhibits dual signaling capabilities, activating both the Gαq/Ca²⁺ pathway and the Gαs/cyclic AMP (cAMP) pathway.[5] This broader signaling profile is a key differentiator and underpins its unique therapeutic potential.

Comparative Efficacy: A Quantitative Look at In Vitro and In Vivo Data

The divergent signaling mechanisms of AMG-837 and AM-1638 translate into notable differences in their efficacy, as demonstrated in preclinical studies.

| Parameter | AMG-837 (Partial Agonist) | AM-1638 (Full Agonist) | Reference(s) |

| Mechanism of Action | GPR40 Partial Agonist | GPR40 Full Agonist | [3][4] |

| Signaling Pathway | Gαq/Ca²⁺ | Gαq/Ca²⁺ and Gαs/cAMP | [5] |

| EC₅₀ (Ca²⁺ Mobilization, human) | 13.5 nM | ~2.8 nM | [4][6] |

| EC₅₀ (GSIS, mouse islets) | 142 nM | Not explicitly reported, but demonstrates robust enhancement | [4][6] |

| Incretin (GLP-1/GIP) Secretion | No significant effect | Stimulates secretion | [5] |

| In Vivo Efficacy (Rodent Models) | Lowers glucose excursions | Superior glycemic control compared to partial agonists | [3][4] |

Table 1: Comparative Pharmacological Profile of AMG-837 and AM-1638.

Preclinical data indicates that while both compounds effectively lower blood glucose in rodent models of diabetes, the full agonist AM-1638 demonstrates superior efficacy in improving glycemic control.[3] This enhanced effect is largely attributed to its unique ability to stimulate the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells.[5] Incretins, in turn, enhance insulin secretion, suppress glucagon release, and have other beneficial metabolic effects. AMG-837, with its singular reliance on the Gαq pathway, does not significantly induce incretin secretion.[5]

Delving into the Mechanism: Differential Signaling Pathways

The distinct downstream effects of AMG-837 and AM-1638 are a direct consequence of the signaling pathways they engage upon binding to GPR40.

Sources

- 1. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]

- 2. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Human duodenal enteroendocrine cells: source of both incretin peptides, GLP-1 and GIP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Head-to-Head Preclinical Comparison of GPR40 Partial Agonists: A Guide for Drug Discovery Professionals

In the landscape of type 2 diabetes (T2D) therapeutics, G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling target. Its activation on pancreatic β-cells by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a reduced risk of hypoglycemia.[1] This guide provides a head-to-head comparison of key GPR40 partial agonists in preclinical models, offering insights into their performance, underlying mechanisms, and the experimental methodologies crucial for their evaluation.

The Rationale for Partial Agonism at GPR40

GPR40 activation primarily initiates a Gαq-mediated signaling cascade.[2] While full agonists can robustly activate this pathway and in some cases also engage Gαs signaling to stimulate incretin secretion, this heightened activity has been linked to potential β-cell exhaustion and off-target effects in preclinical models.[3] Partial agonists, by offering a more controlled and potentially safer level of receptor activation, represent a refined therapeutic strategy. They aim to enhance insulin secretion in response to glucose excursions without overstimulating the β-cell, a crucial consideration for a chronic disease like T2D.

Signaling Pathways: Partial Agonists vs. Full Agonists (AgoPAMs)

The fundamental difference in the preclinical performance of GPR40 partial agonists versus full agonists, particularly ago-allosteric modulators (AgoPAMs), lies in their distinct engagement of downstream signaling pathways. Partial agonists, such as fasiglifam (TAK-875), primarily activate the Gαq pathway in pancreatic β-cells.[2] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium is a key trigger for insulin granule exocytosis.[1]

In contrast, some full agonists and AgoPAMs have been shown to engage both Gαq and Gαs signaling pathways.[2] The additional activation of the Gαs pathway leads to the production of cyclic AMP (cAMP), a signaling molecule that also strongly promotes insulin secretion and, importantly, stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[3] This dual mechanism can lead to more profound glucose lowering and potential weight loss benefits, but also raises different safety considerations.[3]

Figure 1: Differentiated GPR40 signaling pathways for partial and full agonists.

Head-to-Head Comparison of In Vitro Potency

The initial characterization of GPR40 agonists relies on a battery of in vitro assays to determine their potency and signaling profile. Calcium flux assays in cell lines overexpressing GPR40 are a primary screening tool. More detailed mechanistic insights are gained from assays measuring downstream signaling molecules like inositol monophosphate (IP-1, a stable metabolite of IP3) and β-arrestin recruitment.

| Compound | Assay Type | Cell Line | EC50 | Reference |

| Fasiglifam (TAK-875) | Calcium Flux | CHO-hGPR40 | 72 nM | [4] |

| LY2881835 | Calcium Flux | HEK293-hGPR40 | Partial Agonist | [5][6] |

| β-arrestin | - | More predictive of in vivo activity than Ca2+ flux | [5] | |

| CPL207280 | Insulin Secretion | - | More robust than TAK-875 | [2] |

Note: Direct EC50 comparisons can be challenging due to variations in assay conditions and cell lines between studies. The table summarizes available data to provide a relative sense of potency.

Comparative In Vivo Efficacy in Rodent Models of T2D

The ultimate preclinical validation of a GPR40 partial agonist comes from its performance in animal models of T2D. The oral glucose tolerance test (OGTT) is a cornerstone experiment to assess a compound's ability to improve glucose disposal.

| Compound | Animal Model | Dose | Key Findings | Reference |

| Fasiglifam (TAK-875) | Zucker Diabetic Fatty (ZDF) rats | 10 mg/kg | Significant reduction in plasma glucose and potentiation of insulin secretion during OGTT. | [7] |

| LY2881835 | Diet-induced obese (DIO) mice | 0.58 mg/kg (ED90) | Potent, dose-dependent glucose lowering during IPGTT. | [5] |

| CPL207280 | - | - | More robust improvement in glucose tolerance than TAK-875. | [2] |

These studies collectively demonstrate that GPR40 partial agonists can effectively improve glycemic control in various rodent models of insulin resistance and β-cell dysfunction. The superior in vivo performance of CPL207280 compared to TAK-875, as suggested in some reports, highlights the potential for further optimization within this class of molecules.[2]

Preclinical Safety and Toxicology Profile

A critical aspect of preclinical evaluation is the safety and toxicology profile of the drug candidates. The development of the first-generation GPR40 partial agonist, fasiglifam (TAK-875), was halted in Phase III clinical trials due to concerns about liver toxicity.[4] This has placed a significant emphasis on hepatotoxicity assessment for all subsequent GPR40 agonists.

Fasiglifam (TAK-875): Preclinical studies revealed that TAK-875 can cause liver injury at high doses in rats.[4] The mechanism is thought to involve the formation of a reactive acyl glucuronide metabolite.[4]

CPL207280: In head-to-head in vitro studies, CPL207280 demonstrated lower cytotoxicity in HepG2 cells and primary human hepatocytes compared to TAK-875.[4] This suggests a potentially improved safety profile concerning hepatotoxicity.

LY2881835: A key focus during the development of LY2881835 and related compounds was to minimize off-target activities, particularly against PPARs, which can be associated with adverse events.[5]

Key Experimental Protocols

Reproducible and robust experimental protocols are the bedrock of a successful preclinical drug discovery program. Below are outlines for two fundamental assays in the evaluation of GPR40 agonists.

In Vitro Calcium Flux Assay

This assay is a high-throughput method to measure the activation of Gq-coupled receptors like GPR40.

Figure 2: Workflow for a typical in vitro calcium flux assay.

Step-by-Step Methodology:

-

Cell Plating: Seed a stable cell line expressing the human GPR40 receptor (e.g., CHO or HEK293 cells) into black-walled, clear-bottom 96-well plates.[8]

-

Cell Culture: Culture the cells overnight to allow for adherence and recovery.[9]

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[10]

-

Incubation: Incubate the plate in the dark at 37°C for approximately one hour to allow the cells to take up the dye.[11]

-

Compound Addition: Utilize an automated liquid handler, such as a FLIPR (Fluorometric Imaging Plate Reader), to add varying concentrations of the GPR40 partial agonist to the wells.[10]

-

Fluorescence Measurement: Immediately following compound addition, the FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[8]

-

Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve and calculate the EC50 value.

Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This assay provides a more physiologically relevant measure of a compound's ability to potentiate insulin secretion.

Step-by-Step Methodology:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mice or rats) using collagenase digestion followed by density gradient centrifugation.[12]

-

Islet Culture: Culture the isolated islets overnight to allow for recovery.[13]

-

Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.[13]

-

Stimulation: Transfer batches of islets to incubation tubes containing:

-

Low glucose (negative control)

-

High glucose (e.g., 16.7 mM glucose) (positive control)

-

High glucose + varying concentrations of the GPR40 partial agonist[14]

-

-

Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.[15]

-

Supernatant Collection: After incubation, centrifuge the tubes and collect the supernatant, which contains the secreted insulin.[15]

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a sensitive immunoassay, such as an ELISA or RIA.

-

Data Analysis: Normalize the secreted insulin levels to the islet number or DNA content and compare the insulin secretion in the presence of the test compound to the high-glucose control.

Conclusion and Future Perspectives

The preclinical data for GPR40 partial agonists demonstrate a clear potential for this class of molecules in the treatment of T2D. They offer a mechanism for glucose-dependent insulin secretion, which is a highly desirable attribute for an antidiabetic agent. The head-to-head comparisons, although sometimes indirect due to variations in experimental design across different studies, suggest that there is scope for optimizing both the efficacy and safety profiles of these compounds. The learnings from the clinical development of fasiglifam (TAK-875) have underscored the critical importance of a thorough preclinical safety evaluation, particularly concerning hepatotoxicity. Newer generation compounds like CPL207280 appear to have made progress in this regard.

For researchers and drug development professionals, a deep understanding of the nuances of GPR40 signaling, coupled with the rigorous application of in vitro and in vivo assays, will be paramount in advancing the next generation of safe and effective GPR40-targeted therapies for T2D.

References

-

The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. Available at: [Link]

-

Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

-

GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent. PLOS ONE. Available at: [Link]

-

Functional properties of partial agonists and AgoPAMs in human, rat, and mouse GPR40 IP accumulation assays. ResearchGate. Available at: [Link]

-

GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent. PubMed. Available at: [Link]

-

Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols. Available at: [Link]

-

CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]

-

Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2. ResearchGate. Available at: [Link]

-

The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). PubMed. Available at: [Link]

-

A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. Physiological Reports. Available at: [Link]

-

Binding sites of partial and AgoPAM agonists to GPR40 and their differential downstream effects. ResearchGate. Available at: [Link]

-

Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. MDPI. Available at: [Link]

-

(PDF) The Discovery, Preclinical and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083 and LY2922470). ResearchGate. Available at: [Link]

-

Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. FUJIFILM Cellular Dynamics. Available at: [Link]

-

Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]

-

A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols. Available at: [Link]

-

Preclinical Toxicology. Taylor & Francis Group. Available at: [Link]

-

Comparison of CPL207280 and TAK-875 structures and hepatotoxicity in vitro. ResearchGate. Available at: [Link]

-

A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE. Available at: [Link]

-

Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. University of Pennsylvania. Available at: [Link]

-

Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]

-

A Comprehensive Guide to Toxicology in Preclinical Drug Development. ResearchGate. Available at: [Link]

-

GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent. PLOS ONE. Available at: [Link]

-

Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas. PubMed. Available at: [Link]

-

Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. MDPI. Available at: [Link]

-

In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]

-

Intracellular calcium imaging for agonist screening. Biophysics Reports. Available at: [Link]

-

In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. MDPI. Available at: [Link]

Sources

- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 3. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 9. biophysics-reports.org [biophysics-reports.org]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. bu.edu [bu.edu]

- 12. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. surgery.wisc.edu [surgery.wisc.edu]

A Senior Application Scientist's Guide to Validating the Specificity of AMG-837 for the GPR40 Receptor

For drug development professionals, the journey from a promising compound to a viable therapeutic is paved with rigorous validation. Specificity is not merely a desirable attribute; it is the cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven framework for validating the specificity of AMG-837, a partial agonist for the G-protein-coupled receptor 40 (GPR40). We will move beyond rote protocols to explain the scientific rationale behind a multi-tiered validation strategy, comparing AMG-837 to other relevant GPR40 agonists to provide a comprehensive performance context.

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, its activation by medium- and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3] This glucose-dependent mechanism of action makes GPR40 agonists, such as AMG-837, attractive candidates for lowering blood glucose with a reduced risk of hypoglycemia.[4] However, the history of GPR40 agonists is cautionary. The clinical development of TAK-875 was halted due to concerns about liver safety, underscoring the absolute necessity of confirming target specificity and understanding the full pharmacological profile of any new candidate.[5][6]

This guide outlines a self-validating experimental workflow designed to rigorously assess the specificity of AMG-837, ensuring that its biological effects are mediated solely through its intended target, GPR40.

Part 1: Foundational Characterization and Off-Target Screening

The initial step in any specificity validation is to confirm the compound's primary activity and rule out broad cross-reactivity. This involves establishing a baseline potency at the target receptor and screening against related receptors where off-target activity is most likely to occur.

The Rationale: Establishing a Specificity Baseline

Before comparing AMG-837 to other compounds or testing it in complex biological systems, we must first answer a fundamental question: Does AMG-837 interact selectively with GPR40 compared to other closely related free fatty acid receptors (FFARs)? These receptors (e.g., GPR41, GPR43, GPR120) share some structural homology and can be activated by similar endogenous ligands, making them primary candidates for off-target effects. A broad panel screen provides a clear, early-stage go/no-go assessment of specificity.

Experimental Approach: Receptor Selectivity Panel

A direct and effective method is to perform a functional assay across cell lines engineered to express individual human receptors. The intracellular calcium flux assay is a robust, high-throughput method for Gαq-coupled receptors like GPR40.

Key Experimental Protocol: Intracellular Calcium Flux Assay

-

Cell Culture: Maintain CHO-K1 or HEK293 cell lines stably expressing either human GPR40, GPR41, GPR43, or GPR120. Culture cells to ~90% confluency in appropriate media.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. This dye exhibits a large increase in fluorescence upon binding to free intracellular Ca²⁺.

-

Compound Preparation: Prepare a serial dilution of AMG-837 and comparator compounds (e.g., TAK-875, AM-1638) in the assay buffer. A typical concentration range would be from 1 pM to 10 µM.

-

Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

-

Agonist Addition: The instrument automatically injects the prepared compounds into the wells.

-

Data Acquisition: Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response.

-

Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Expected Outcome for AMG-837: AMG-837 should elicit a potent, dose-dependent increase in intracellular calcium only in the GPR40-expressing cell line. No significant activity should be observed in cells expressing GPR41, GPR43, or GPR120 at concentrations up to 10 µM, confirming its specificity within the FFAR family.[7][8]

Part 2: Comparative Pharmacology and Ligand-Biased Signaling

With baseline specificity established, the next crucial step is to characterize the nature of AMG-837's agonism in detail and compare it to other key compounds. This involves dissecting its activity through different signaling pathways, as GPR40 has been shown to engage more than just the canonical Gαq pathway.

The Rationale: Beyond Simple Activation

Not all agonists are created equal. Some, like the endogenous fatty acids, TAK-875, and AMG-837, are understood to be "Gq-only" agonists.[9] Others, often termed "full" agonists or AgoPAMs (Agonist-Positive Allosteric Modulators) like AM-1638, can activate both Gαq and Gαs signaling pathways.[5] This dual signaling is linked to enhanced incretin (GLP-1) secretion from enteroendocrine L-cells, a highly desirable therapeutic effect.[5] Therefore, validating AMG-837's specificity requires confirming its signaling profile and understanding where it sits on this spectrum.

The diagram below illustrates the known signaling pathways of the GPR40 receptor.

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. physoc.org [physoc.org]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating GPR40 Agonist Screening: A Comparative Guide to Using AMG-837 as a Reference Compound

In the landscape of drug discovery for type 2 diabetes, the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), remains a compelling target.[1][2] Its activation by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a glucose-dependent mechanism for glycemic control with a reduced risk of hypoglycemia.[3][4] For researchers embarking on screening campaigns to identify novel GPR40 agonists, the selection of an appropriate reference compound is a critical first step to ensure data quality and contextualize findings. This guide provides an in-depth comparison of AMG-837 as a reference compound, alongside other notable GPR40 agonists, and furnishes detailed experimental protocols for robust screening.

The Central Role of a Reference Compound in GPR40 Agonist Screening

A reference compound serves as a vital internal control, enabling the validation of assay performance and the comparative pharmacological characterization of new chemical entities. AMG-837, a potent and well-characterized GPR40 agonist, is an excellent choice for this role.[5][6] Its established pharmacological profile allows for the benchmarking of potency, efficacy, and mechanism of action of test compounds.

Comparative Pharmacology of GPR40 Agonists

While AMG-837 is a robust reference, understanding its properties in the context of other GPR40 agonists is crucial for a comprehensive screening strategy. This section compares AMG-837 with other key agonists that have been pivotal in the study of GPR40.

Table 1: Comparative Potency of Selected GPR40 Agonists

| Compound | Class | hGPR40 Calcium Mobilization EC50 (nM) | hGPR40 IP-1 Accumulation EC50 (nM) | Key Characteristics |

| AMG-837 | Partial Agonist | ~12[6] | Not explicitly stated, but activity confirmed[7] | Potent, orally bioavailable, extensively studied preclinical tool compound.[5][6] |

| TAK-875 (Fasiglifam) | Partial Agonist / Ago-allosteric modulator | 72[8] | ~14[5] | Advanced to Phase III clinical trials but was discontinued due to liver toxicity.[5][9] Acts as an ago-allosteric modulator, cooperating with endogenous fatty acids.[10] |